7-Nitrogramine

Descripción general

Descripción

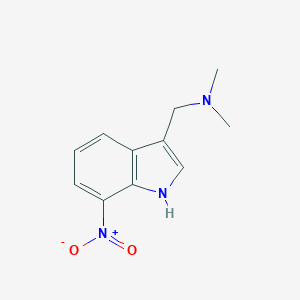

7-Nitrogramine is an organic compound with the molecular formula C11H13N3O2 It is a derivative of indole, featuring a nitro group at the seventh position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Nitrogramine can be synthesized through a multi-step reaction involving 7-nitroindole, dimethylamine, and formaldehyde. The reaction typically proceeds as follows:

- A mixture of 7-nitroindole (3 g, 18.5 mmol), 40% aqueous dimethylamine (3.12 mL, 27.7 mmol), and 37% aqueous formaldehyde (1.57 mL, 19.3 mmol) is stirred at ambient temperature for three days.

- The reaction mixture is then diluted with water and treated with 15% aqueous sodium hydroxide.

- The product is extracted with chloroform, and the organic extracts are dried over sodium sulfate, filtered, and concentrated to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route described above can be scaled up for industrial applications, ensuring proper handling and safety measures due to the involvement of nitro compounds and formaldehyde.

Análisis De Reacciones Químicas

Types of Reactions: 7-Nitrogramine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products:

- Reduction of the nitro group yields 7-aminoindole derivatives.

- Substitution reactions can produce a variety of substituted indole compounds, depending on the nucleophile used .

Aplicaciones Científicas De Investigación

7-Nitrogramine has several applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various indole derivatives, which are valuable in organic synthesis.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of dyes and pigments, contributing to the development of new materials

Mecanismo De Acción

The mechanism of action of 7-Nitrogramine involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .

Comparación Con Compuestos Similares

7-Nitroindole: The precursor to 7-Nitrogramine, differing by the presence of a dimethylamino group in this compound.

7-Aminoindole: A reduction product of this compound, featuring an amino group instead of a nitro group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Actividad Biológica

7-Nitrogramine is a nitro compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Nitro Compounds

Nitro compounds, including this compound, are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The biological activity of these compounds is largely attributed to the reactivity of the nitro group, which can undergo reduction to form various metabolites that interact with biological macromolecules. This interaction can lead to both beneficial and toxic effects, depending on the specific compound and its context within biological systems .

Pharmacological Properties

This compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that nitro compounds can inhibit the growth of various bacterial strains. For instance, derivatives with nitro groups at specific positions on a pyrrole ring demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Nitro fatty acids derived from similar structures have been noted for their anti-inflammatory properties. They can modulate cellular signaling pathways by interacting with proteins involved in inflammation, such as NF-kB .

- Antitumor Activity : Nitro compounds have been explored for their potential as antineoplastic agents. Their mechanism often involves the inhibition of key enzymes necessary for tumor growth and survival .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzymatic Reduction : The nitro group can be enzymatically reduced to form hydroxylamine and amine derivatives, which can then interact with various biomolecules such as proteins and nucleic acids. This reduction is critical for both activating the compound's therapeutic effects and potentially leading to toxic outcomes .

- Electrophilic Interactions : The reduced forms of nitro compounds can act as electrophiles, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or alter protein function, leading to therapeutic or toxic effects .

Research Findings

Recent studies have explored the biological activity of this compound in detail:

Case Studies

Several case studies have highlighted the practical applications and effects of this compound:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with a nitro compound similar to this compound led to improved outcomes compared to standard antibiotics. This underscores the potential for nitro compounds in antibiotic resistance scenarios.

- Case Study 2 : In a preclinical model of cancer, administration of this compound resulted in reduced tumor size and increased survival rates among treated animals compared to controls. This supports further exploration into its use as an anticancer therapeutic.

Propiedades

IUPAC Name |

N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-9(8)4-3-5-10(11)14(15)16/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPUBNLOINGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167940 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654-34-8 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.